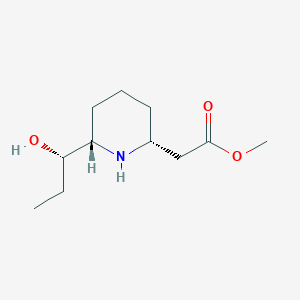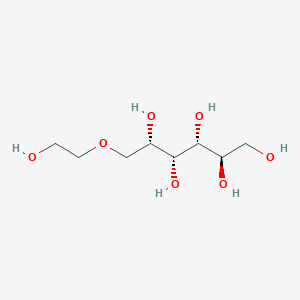
6-Hydroxyethyl sorbitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyethyl sorbitol (HES) is a sugar alcohol that is commonly used as a stabilizer and emulsifier in the food and pharmaceutical industries. It is a derivative of sorbitol, which is a natural sugar alcohol found in fruits and berries. HES has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biomedicine.
Aplicaciones Científicas De Investigación
6-Hydroxyethyl sorbitol has been used in a variety of scientific research applications due to its unique properties. One of the most promising areas of research is in the field of biomedicine, where 6-Hydroxyethyl sorbitol has been shown to have potential applications in drug delivery, tissue engineering, and regenerative medicine. 6-Hydroxyethyl sorbitol can be used as a carrier for drugs, proteins, and other biomolecules, allowing for targeted delivery to specific tissues or cells. It can also be used as a scaffold material for tissue engineering, providing a three-dimensional structure for cells to grow and differentiate.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyethyl sorbitol is not fully understood, but it is believed to be related to its ability to interact with cell membranes and proteins. 6-Hydroxyethyl sorbitol has been shown to increase the permeability of cell membranes, allowing for the uptake of drugs and other molecules. It has also been shown to interact with proteins, altering their conformation and activity.
Biochemical and Physiological Effects:
6-Hydroxyethyl sorbitol has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 6-Hydroxyethyl sorbitol has also been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Hydroxyethyl sorbitol has a number of advantages for lab experiments, including its solubility in water and its ability to act as a carrier for drugs and other biomolecules. It is also relatively inexpensive and easy to synthesize on a large scale. However, 6-Hydroxyethyl sorbitol has some limitations, including its potential toxicity at high concentrations and its limited stability under certain conditions.
Direcciones Futuras
There are a number of future directions for research on 6-Hydroxyethyl sorbitol, including its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are needed to fully understand the mechanism of action of 6-Hydroxyethyl sorbitol and to determine its optimal concentrations and conditions for use. Additionally, research is needed to explore the potential toxicity of 6-Hydroxyethyl sorbitol and to develop methods for improving its stability under different conditions.
Métodos De Síntesis
6-Hydroxyethyl sorbitol can be synthesized through the reaction of sorbitol with ethylene oxide in the presence of an alkaline catalyst. The resulting product is a white, crystalline powder that is soluble in water and has a sweet taste. The synthesis of 6-Hydroxyethyl sorbitol is a relatively simple process that can be carried out on a large scale, making it an attractive option for industrial applications.
Propiedades
Número CAS |
110204-68-7 |
|---|---|
Fórmula molecular |
C8H18O7 |
Peso molecular |
226.22 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-(2-hydroxyethoxy)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H18O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h5-14H,1-4H2/t5-,6+,7-,8-/m1/s1 |
Clave InChI |
XVGMUUXDFMGIMI-ULAWRXDQSA-N |
SMILES isomérico |
C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES |
C(COCC(C(C(C(CO)O)O)O)O)O |
SMILES canónico |
C(COCC(C(C(C(CO)O)O)O)O)O |
Sinónimos |
HYDROXYETHYL SORBITOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



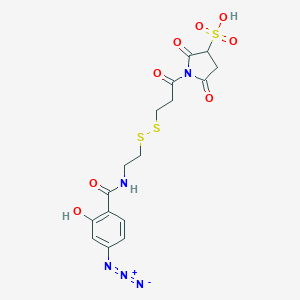
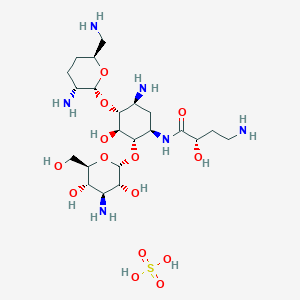
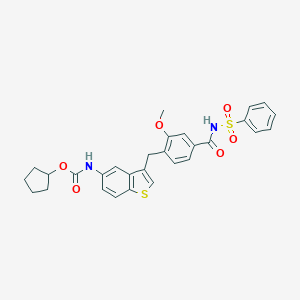
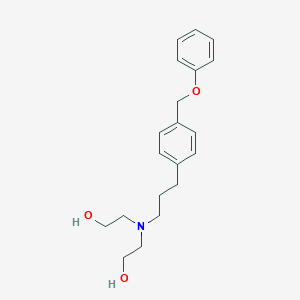
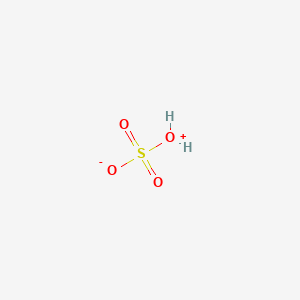
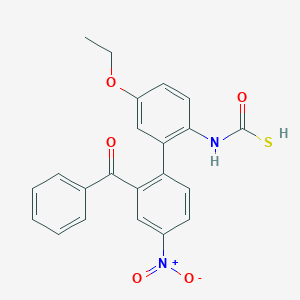
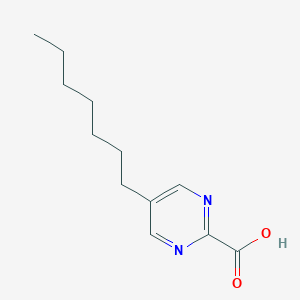
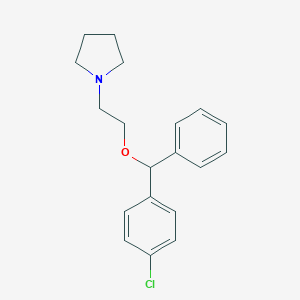
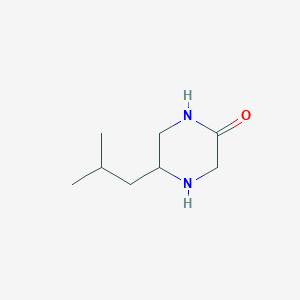
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
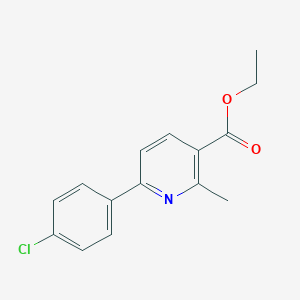
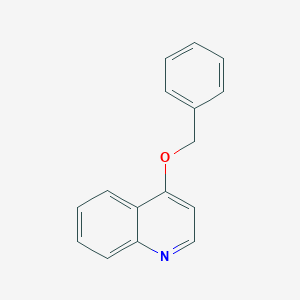
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
